2-Bromo-4-hydroxy-5-methoxyphenylacetic acid
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Overview
Description
2-Bromo-4-hydroxy-5-methoxyphenylacetic acid is an organic compound with the molecular formula C9H9BrO4 and a molecular weight of 261.07 g/mol . It is a derivative of phenylacetic acid, characterized by the presence of bromine, hydroxyl, and methoxy groups on the aromatic ring. This compound is commonly used in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid typically involves the bromination of 4-hydroxy-5-methoxyphenylacetic acid. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The process involves the following steps:
Bromination: 4-Hydroxy-5-methoxyphenylacetic acid is treated with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, at a controlled temperature.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Bromo-4-hydroxy-5-methoxyphenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major products formed from these reactions include substituted derivatives, oxidized products, and reduced alcohols .
Scientific Research Applications
2-Bromo-4-hydroxy-5-methoxyphenylacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates for binding .
Comparison with Similar Compounds
2-Bromo-4-hydroxy-5-methoxyphenylacetic acid can be compared with other similar compounds, such as:
4-Hydroxy-5-methoxyphenylacetic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-Bromo-4-hydroxyphenylacetic acid: Lacks the methoxy group, affecting its solubility and interaction with molecular targets.
2-Bromo-5-methoxyphenylacetic acid: Lacks the hydroxyl group, influencing its chemical reactivity and biological properties.
The uniqueness of this compound lies in the combination of bromine, hydroxyl, and methoxy groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-14-8-2-5(3-9(12)13)6(10)4-7(8)11/h2,4,11H,3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCVKEBRBISILO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)O)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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